AZD6564
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AZD6564 is a fibrinolysis inhibitor which acts via interference of a protein-protein interaction.
Aplicaciones Científicas De Investigación
Synthesis and Development
- A Scalable Route to 5-Substituted 3-Isoxazolol Fibrinolysis Inhibitor AZD6564 : Andersen, S., et al. (2014) developed a practical, chromatography-free synthesis of AZD6564. This method, starting from methyl 2-chloroisonicotinate, resulted in an overall yield of 7% and involved notable steps like Negishi coupling and enzymatic resolution of a racemic ester (Andersen et al., 2014).
Mechanism of Action
- Discovery of the Fibrinolysis Inhibitor AZD6564, Acting via Interference of a Protein-Protein Interaction : Cheng, L., et al. (2014) identified AZD6564 as a novel oral fibrinolysis inhibitor, acting as a lysine mimetic and binding to the lysine binding site in plasmin. This inhibits plasmin's binding to fibrin, thus blocking the protein-protein interaction essential for fibrinolysis (Cheng et al., 2014).
Comparative Studies and Applications
- AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy, and olaparib activity : Fok, J. H. L., et al. (2019) explored the efficacy of AZD7648, a potent DNA-PK inhibitor, in enhancing the effects of radiation and chemotherapy. This study highlighted the potential of AZD7648 in combination with other therapies like olaparib for sustained tumor regression (Fok et al., 2019).
Preclinical and Clinical Investigations
- Abstract CT248: AZD7648: A Phase I/IIa first-in-human trial of a novel, potent, and selective DNA-PK inhibitor in patients with advanced malignancies : Yap, T., et al. (2020) conducted a Phase I/IIa trial assessing the safety, tolerability, and early clinical activity of AZD7648 in patients with advanced malignancies. This study provided insights into the potential clinical application of AZD7648 as monotherapy or in combination with other agents like doxorubicin or olaparib (Yap et al., 2020).
Propiedades
Número CAS |
1251841-50-5 |
---|---|
Fórmula molecular |
C13H22N2O2 |
Peso molecular |
238.33 |
Nombre IUPAC |
5-[(2R,4S)-2-(2,2-Dimethylpropyl)-4-piperidinyl]-3(2H)-isoxazolone |
InChI |
InChI=1S/C13H22N2O2/c1-13(2,3)8-10-6-9(4-5-14-10)11-7-12(16)15-17-11/h7,9-10,14H,4-6,8H2,1-3H3,(H,15,16)/t9-,10+/m0/s1 |
Clave InChI |
ORLPPUHANSFJCS-VHSXEESVSA-N |
SMILES |
O=C1NOC([C@@H]2C[C@H](CC(C)(C)C)NCC2)=C1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AZD-6564; AZD 6564; AZD6564 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.